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Compound of Interest

Compound Name: 1-Propoxyhexane

CAS No.: 53685-78-2

Cat. No.: B12280008

Get Quote

In the landscape of chemical research and drug development, the precise identification and

characterization of molecules are paramount. This guide provides a comparative analysis of the

experimental spectral data for 1-propoxyhexane against a common alternative, di-n-propyl

ether, and outlines the methodologies for acquiring such data. By cross-referencing

experimental findings with established spectral databases, researchers can ensure the identity

and purity of their compounds.

Physicochemical Properties
A foundational step in compound characterization is the determination of its basic physical and

chemical properties. Below is a comparison of key properties for 1-propoxyhexane and di-n-

propyl ether.
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Property 1-Propoxyhexane Di-n-propyl ether

CAS Number 53685-78-2[1][2][3] 111-43-3[4][5]

Molecular Formula C₉H₂₀O[1][2][3] C₆H₁₄O[4][5]

Molecular Weight 144.25 g/mol [1][2] 102.17 g/mol [4][5]

Boiling Point 165.4 °C at 760 mmHg[2][3] 89-91 °C[6]

Density 0.786 g/cm³[2][3] 0.7466 g/cm³ at 20 °C[6]

Flash Point 44.6 °C[2][3] Not Available

Refractive Index 1.41[2][3] Not Available

Spectral Data Comparison
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules.

This section compares the available spectral data for 1-propoxyhexane and di-n-propyl ether.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

1-Propoxyhexane (GC-MS Data)[1]

Major Fragments (m/z): While specific peak intensities are not readily available in a public

database, the fragmentation of 1-propoxyhexane would be expected to involve cleavage of

the C-O and C-C bonds, leading to characteristic fragments.

Di-n-propyl ether (Electron Ionization MS Data)[5]
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m/z Relative Intensity

43 100

31 72

45 59

41 32

| 59 | 23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

1-Propoxyhexane (Predicted ¹H and ¹³C NMR)

¹H NMR: Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.3-

4.5 ppm range.[7][8] The remaining alkyl protons would appear at higher fields (further

upfield).

¹³C NMR: Carbon atoms bonded to the oxygen are deshielded and typically appear in the

50-80 ppm region.[7][8]

Di-n-propyl ether (¹H and ¹³C NMR Data)

¹H NMR Chemical Shifts (ppm):[9]

3.365 (t)

1.59 (sextet)

0.93 (t)

¹³C NMR Chemical Shifts (ppm):[10]

72.7
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23.3

10.6

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the

most characteristic absorption is the C-O stretching vibration.[8][11]

1-Propoxyhexane (Predicted IR)

A strong C-O stretching band is expected in the 1050-1150 cm⁻¹ region.[12]

Di-n-propyl ether (FTIR Data)[4][6][13][14]

C-O Stretch: A strong absorption is observed around 1114 cm⁻¹.

Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve the sample (e.g., 1-propoxyhexane or di-n-propyl ether) in a

suitable volatile solvent like dichloromethane or methanol.

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,

helium) through a capillary column (e.g., a DB-WAX column). The column temperature is

programmed to ramp from a lower temperature (e.g., 40°C) to a higher temperature (e.g.,

240°C) to separate compounds based on their boiling points and interactions with the

stationary phase.[15]

Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer,

where they are ionized (commonly by electron impact). The resulting ions are separated by

their mass-to-charge ratio and detected.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g.,

CDCl₃) in an NMR tube to a final volume of about 0.7 mL.[16]

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is "locked"

onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the

magnetic field.[16]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a single scan may be

sufficient for a concentrated sample, while ¹³C NMR typically requires multiple scans to

achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate

the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Background Spectrum: Record a background spectrum of the empty sample holder (e.g.,

ATR crystal or salt plates) to subtract atmospheric and instrument absorptions.[17][18]

Sample Application:

Liquids (Neat): Place a drop of the liquid sample directly onto the ATR crystal or between

two salt plates.[17]

Solids (KBr Pellet): Mix a small amount of solid sample with dry potassium bromide (KBr)

and press it into a transparent pellet.

Sample Spectrum: Record the IR spectrum of the sample.

Data Analysis: The software automatically ratios the sample spectrum against the

background to produce the final transmittance or absorbance spectrum.

Mandatory Visualizations
To aid in the understanding of the workflow and logical processes involved in spectral data

cross-referencing, the following diagrams are provided.
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Caption: Experimental workflow for spectral analysis and database cross-referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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